molecular formula C10H11N3O B2586604 5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 2092565-67-6

5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B2586604
CAS No.: 2092565-67-6
M. Wt: 189.218
InChI Key: SBFHGYQODIKCLN-UHFFFAOYSA-N
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Description

5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one is a pyrazolone derivative, a class of five-membered heterocyclic compounds containing two nitrogen atoms and one ketonic group in its structure . This scaffold is of significant interest in medicinal chemistry and drug discovery due to its wide range of potential pharmacological activities and its role as a versatile building block for synthesizing more complex molecules . Pyrazolone derivatives are extensively investigated for their anti-inflammatory and analgesic properties, serving as the core structure in several well-known non-steroidal anti-inflammatory drugs (NSAIDs) such as metamizole, phenazone, and propyphenazone . The 5-aminopyrazole moiety, in particular, is a privileged structure in drug discovery, providing a useful framework that can interact with various enzymatic targets . Researchers are exploring similar compounds for their potential anticancer effects, as the pyrazolone nucleus is a key component in molecules studied for their antitumor and antiproliferative activities . The mechanism of action for bioactive pyrazolones often involves enzyme inhibition; for instance, some derivatives function as potent radical scavengers, like the neuroprotective agent Edaravone, which is used in the treatment of acute brain infarction . Other derivatives have been reported to target bacterial enzymes, such as dihydropteroate synthetase, or fungal ergosterol biosynthesis pathways . The specific substitution pattern on the pyrazolone ring, including the amino group at the 5-position and the phenyl ring at the 4-position, is critical for its binding affinity and biological activity, allowing researchers to optimize interactions with specific biological targets through structure-activity relationship (SAR) studies . This reagent is a valuable precursor for the synthesis of diverse heterocyclic systems, including fused pyrazolo[1,5-a]pyrimidine derivatives, via reactions with various bifunctional reagents .

Properties

IUPAC Name

5-amino-2-methyl-4-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-13-10(14)8(9(11)12-13)7-5-3-2-4-6-7/h2-6,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFHGYQODIKCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazolone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazolones with different functional groups.

Scientific Research Applications

5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate inflammatory responses and microbial growth .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The target compound’s 5-amino group distinguishes it from analogues with amino substituents at other positions. For example:

  • 4-Amino-5-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride (CAS 1909294-50-3) places the amino group at position 4, forming a salt that enhances solubility but may reduce membrane permeability .

Methyl and phenyl substituents also influence properties:

  • 5-Methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one lacks the 5-amino group but shares the 2-methyl and 4-phenyl motifs.
  • 4-[(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one replaces the phenyl group with a benzothiazole ring, introducing electron-withdrawing effects that could modulate reactivity .

Physicochemical Properties

Compound Name Substituents Key Properties
Target Compound 2-Me, 4-Ph, 5-NH₂ High polarity, moderate solubility
5-Methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one 2-Ph, 5-Me Lower polarity, higher lipophilicity
4-Amino-5-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride 4-NH₂, 5-Ph (salt form) Enhanced water solubility
3-Amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one 3-NH₂, 4-Ph Reduced hydrogen-bonding capacity

Research Findings and Implications

Crystallography and Stability

  • Co-crystallization Studies: Compounds like 5-methyl-4-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-2,3-dihydro-1H-pyrazol-3-one form co-crystals with zwitterionic tautomers, highlighting the role of substituents in stabilizing crystal lattices. The target compound’s amino group may facilitate similar interactions .
  • Software Tools : Structural elucidation of pyrazolones often employs programs like SHELXL and ORTEP , which are critical for analyzing anisotropic displacement and hydrogen-bonding networks .

Biological Activity

5-Amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one (commonly referred to as AMPP) is a pyrazolone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of AMPP, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of AMPP is C10H12N4OC_{10}H_{12}N_4O, with a molecular weight of approximately 204.23 g/mol. The structure features a pyrazolone ring, which is known for its biological significance and versatility in pharmacological applications.

  • Antioxidant Activity : AMPP exhibits significant antioxidant properties, which contribute to its potential in mitigating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
  • Anti-inflammatory Effects : AMPP has been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition plays a crucial role in reducing inflammation in various models of inflammatory diseases.
  • Anticancer Properties : Research indicates that AMPP demonstrates cytotoxic effects against several cancer cell lines, including HeLa and MCF-7 cells. The compound's mechanism involves inducing apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of AMPP:

Biological Activity Cell Line/Model Effect Observed Reference
AntioxidantIn vitro assaysScavenging activity against DPPH radicals
Anti-inflammatoryLPS-stimulated macrophagesReduced TNF-α release
CytotoxicityHeLaIC50 = 38.44 µM
CytotoxicityMCF-7IC50 = 4.50 µM

Case Studies

  • Antioxidant Study : A study conducted by researchers demonstrated that AMPP significantly reduced oxidative stress markers in diabetic rats, suggesting its potential as a therapeutic agent for diabetes management by mitigating oxidative damage.
  • Anti-inflammatory Research : In a model of rheumatoid arthritis, AMPP administration led to decreased levels of inflammatory markers and improved joint function, indicating its promise as an anti-inflammatory drug.
  • Cancer Therapeutics : A recent investigation into the anticancer properties of AMPP revealed that it not only inhibited cell proliferation but also enhanced the efficacy of conventional chemotherapeutics when used in combination therapies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one and its derivatives?

  • Answer: The compound is typically synthesized via condensation reactions between hydrazines and β-diketones or β-ketoesters. For example, the Vilsmeier–Haack reaction is used to introduce formyl groups to pyrazolone precursors, followed by amination steps . Optimization of reaction conditions (e.g., acidic/basic catalysts, solvent polarity, and temperature gradients) is critical for yield enhancement. For instance, using acetic acid as a catalyst in ethanol at 60–80°C improves cyclization efficiency .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Answer: Multimodal characterization is essential:

  • X-ray crystallography resolves the 3D arrangement of substituents, particularly the dihydro-pyrazol-3-one ring and phenyl group orientation .
  • NMR spectroscopy (¹H and ¹³C) identifies proton environments (e.g., NH₂ groups at δ 4.8–5.2 ppm) and confirms stereochemistry .
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What analytical techniques are recommended to assess purity and stability of this compound under varying storage conditions?

  • Answer:

  • HPLC-PDA with C18 columns (acetonitrile/water mobile phase) monitors degradation products.
  • Thermogravimetric analysis (TGA) evaluates thermal stability, with decomposition temperatures typically >200°C .
  • Accelerated stability studies (40°C/75% RH for 6 months) assess hygroscopicity and oxidative degradation .

Advanced Research Questions

Q. How do substituent modifications on the pyrazolone ring influence bioactivity?

  • Answer: Systematic SAR studies reveal:

  • Electron-withdrawing groups (e.g., -CF₃) at the 4-position enhance anti-inflammatory activity by modulating COX-2 inhibition .
  • Amino groups at position 5 improve solubility and enable hydrogen bonding with biological targets (e.g., enzyme active sites) .
  • Phenyl ring substituents (e.g., -OCH₃ or -Cl) alter pharmacokinetics by affecting logP values and membrane permeability .

Q. What strategies resolve contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

  • Answer: Contradictions often arise from assay conditions. Mitigation strategies include:

  • Standardizing assay protocols (e.g., consistent cell lines, incubation times, and positive controls) .
  • Computational validation via molecular docking (e.g., AutoDock Vina) to verify binding affinities against target proteins .
  • Dose-response curve replication across independent labs to confirm reproducibility .

Q. What in silico tools predict the ADMET profile of this compound derivatives?

  • Answer:

  • SwissADME estimates bioavailability, blood-brain barrier penetration, and CYP450 interactions.
  • ProTox-II predicts toxicity endpoints (e.g., hepatotoxicity) based on structural alerts .
  • MD simulations (GROMACS) model compound stability in biological membranes over nanosecond timescales .

Methodological Challenges and Solutions

Q. How to optimize reaction yields for large-scale synthesis without compromising purity?

  • Answer:

  • Flow chemistry enables precise control of residence time and temperature, reducing side reactions .
  • Crystallization optimization (e.g., using ethyl acetate/hexane mixtures) enhances purity to >98% .
  • In-line FTIR monitoring tracks intermediate formation in real time .

Q. What experimental designs are suitable for elucidating the mechanism of action in anticancer studies?

  • Answer:

  • Transcriptomics (RNA-seq) identifies differentially expressed genes post-treatment.
  • Apoptosis assays (Annexin V/PI staining) quantify cell death pathways .
  • Mitochondrial membrane potential assays (JC-1 dye) assess early-stage apoptosis .

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